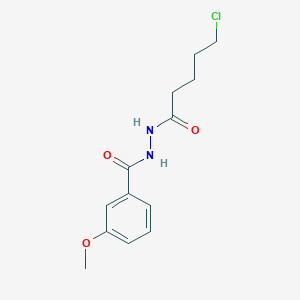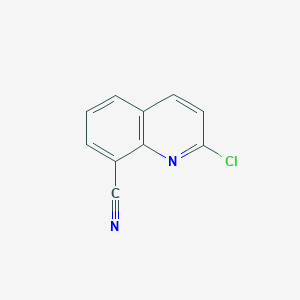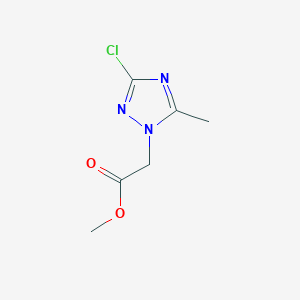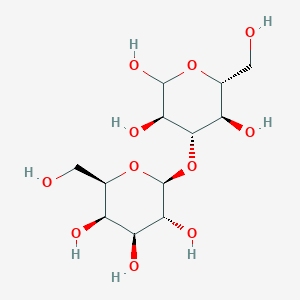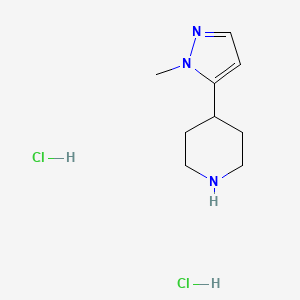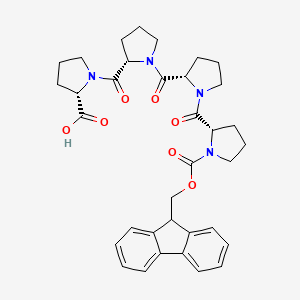
Fmoc-Pro-Pro-Pro-Pro-OH
Overview
Description
Fmoc-Pro-Pro-Pro-Pro-OH: is a synthetic peptide composed of four proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection. The presence of multiple proline residues imparts unique structural properties, making it valuable in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-Pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the attachment of the first proline residue to a solid support, followed by the sequential addition of Fmoc-protected proline residues. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the Fmoc group is removed using a base such as piperidine, allowing the next proline residue to be added .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Pro-Pro-Pro-Pro-OH primarily undergoes reactions typical of peptides, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DIC and HOBt.
Cleavage: Detachment from the solid support using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water and triisopropylsilane (TIS).
Major Products: The primary product of these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide cleaved from the solid support .
Scientific Research Applications
Chemistry: Fmoc-Pro-Pro-Pro-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research purposes. Its stability and ease of deprotection make it a preferred choice for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of proline-rich peptides. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the synthesis of therapeutic peptides and peptidomimetics.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-Pro-Pro-Pro-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminus of the peptide, preventing unwanted reactions during synthesis. Upon deprotection, the free amine group can participate in coupling reactions to form peptide bonds. The proline residues contribute to the structural properties of the peptide, influencing its folding and stability .
Comparison with Similar Compounds
Fmoc-Pro-Pro-OH: A shorter peptide with two proline residues.
Fmoc-Pro-OH: A single proline residue with an Fmoc protecting group.
Fmoc-Gly-Pro-OH: A peptide with glycine and proline residues.
Uniqueness: Fmoc-Pro-Pro-Pro-Pro-OH is unique due to its four consecutive proline residues, which impart distinct structural properties. This makes it particularly useful in studying the effects of proline-rich sequences on peptide folding and stability .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYEHJQJDKNHB-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


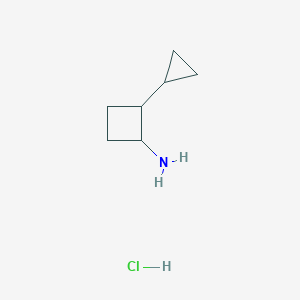
![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
